Cyclohexyl isooctyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71486-48-1 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-O-cyclohexyl 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H32O4/c1-17(2)11-5-4-10-16-25-21(23)19-14-8-9-15-20(19)22(24)26-18-12-6-3-7-13-18/h8-9,14-15,17-18H,3-7,10-13,16H2,1-2H3 |
InChI Key |
PQDNDGYLGVVELW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Environmental Distribution and Fate of Cyclohexyl Isooctyl Phthalate
Occurrence and Spatiotemporal Trends in Environmental Compartments
Detailed quantitative data on the concentration of cyclohexyl isooctyl phthalate (B1215562) in the environment is scarce in publicly available scientific literature. Much of the available information is derived from regulatory assessments that group CHIOP with other "medium-chain" or "long-chain" phthalates. These assessments provide a general overview of its expected environmental behavior rather than specific measured concentrations.
Aquatic Systems (e.g., surface waters, sediments, groundwater)
Specific studies measuring the concentration of cyclohexyl isooctyl phthalate in surface waters, sediments, and groundwater have not been widely reported. However, based on its chemical structure, CHIOP is expected to have low water solubility. This characteristic suggests that if released into aquatic environments, it would likely adsorb to suspended solids and partition to sediments rather than remaining dissolved in the water column. conicet.gov.ar
For context, other phthalates are frequently detected in aquatic systems. For instance, studies have found various phthalate esters in surface water at concentrations ranging from the nanogram per liter (ng/L) to microgram per liter (µg/L) level. researchgate.netnih.govindustrialchemicals.gov.au Sediments often show higher concentrations of the more hydrophobic, long-chain phthalates due to their tendency to sorb to organic matter. epa.gov While these findings relate to other phthalates, they illustrate the general pathways by which compounds of this class are distributed in aquatic environments.
Terrestrial Systems (e.g., soils, agricultural lands)
There is a lack of specific data on the concentration of this compound in soils and agricultural lands. The application of sewage sludge to land is a known pathway for the introduction of various phthalates into terrestrial ecosystems. acs.org For example, studies on other phthalates like di(2-ethylhexyl) phthalate (DEHP) have shown their presence in agricultural soils, particularly those amended with biosolids. iwaponline.com The use of plastic materials in agriculture, such as plastic films, can also be a source of phthalate contamination in soils. acs.org Given that CHIOP is used as a plasticizer, similar pathways of introduction into terrestrial systems could be anticipated.
Atmospheric Deposition and Transport
This compound is expected to have low volatility, which limits its partitioning to the atmosphere. iwaponline.com Regulatory assessments suggest that chemicals in this group have a low potential for long-range atmospheric transport due to their expected rapid degradation in the troposphere. iwaponline.com
The atmospheric transport and deposition of other phthalates have been studied more extensively. Phthalates can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. acs.org Atmospheric deposition, both wet (through rain and snow) and dry, is a recognized pathway for the distribution of phthalates into aquatic and terrestrial environments. acs.orgcanada.ca For some phthalates, indirect photolysis in the atmosphere, driven by reactions with hydroxyl radicals, can be a significant removal process. nih.gov
Biotic Accumulation and Trophic Transfer in Ecological Systems
The potential for this compound to accumulate in living organisms and be transferred through the food web is considered to be low. iwaponline.com This is attributed to the expectation that it undergoes rapid biotransformation in biota, with the rate of metabolism typically increasing with the trophic level. iwaponline.comepa.gov
Environmental Transformation Pathways of this compound
The transformation of this compound in the environment can occur through various processes, with biotic degradation generally being the most significant. Abiotic pathways, such as photodegradation, are not expected to be the primary degradation route for this group of chemicals. acs.org
Photodegradation Kinetics and Mechanisms
For instance, dicyclohexyl phthalate (DCHP), which contains a cyclohexyl ring similar to CHIOP, is reported to contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. iwaponline.com The estimated indirect photodegradation half-life of DCHP, based on its reaction with hydroxyl radicals in the atmosphere, is approximately 0.441 days.
The photodegradation of other phthalates has been shown to be influenced by environmental conditions. For example, the presence of natural photosensitizers like humic substances can promote the degradation of some phthalates in sunlit surface waters. iwaponline.com The rate of photodegradation can also be dependent on the length of the alkyl side chain of the phthalate. iwaponline.com Studies on short-chain phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) have shown that they can be degraded under UV irradiation, with the process being enhanced by the presence of photocatalysts like titanium dioxide (TiO2).
It is important to note that while these findings for other phthalates are informative, they may not be directly applicable to this compound without specific experimental verification.
Biodegradation Processes and Microbial Pathways
Biodegradation is a primary mechanism for the removal of phthalate esters from the environment. nih.gov this compound is considered to be readily biodegradable under both aerobic and anaerobic conditions. industrialchemicals.gov.au The degradation process typically begins with the hydrolysis of the ester bonds, separating the phthalate backbone from its alcohol side-chains, followed by the breakdown of the aromatic ring structure. nih.govresearchgate.netnih.gov
In the presence of oxygen, the biodegradation of phthalates like CHIOP is a relatively rapid process. canada.ca The initial and rate-limiting step is the enzymatic hydrolysis of the two ester bonds. This reaction is catalyzed by esterases or hydrolases, which cleave the cyclohexyl and isooctyl groups from the central phthalic acid molecule, yielding phthalic acid, cyclohexanol, and isooctanol. nih.govnih.govd-nb.info
Following the initial hydrolysis, the resultant phthalic acid is targeted by aerobic bacteria. The degradation pathway proceeds via the action of dioxygenase enzymes, which incorporate hydroxyl groups onto the benzene (B151609) ring. nih.govd-nb.info This hydroxylation leads to the formation of key intermediates, most commonly protocatechuate (3,4-dihydroxybenzoate). researchgate.netd-nb.info The aromatic ring of protocatechuate is then cleaved, and the resulting molecules are funneled into central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the compound. nih.gov While generally efficient, the rate of aerobic biodegradation can be slower at very low concentrations of the phthalate. canada.ca
In environments devoid of oxygen, such as deep sediments or certain wastewater treatment stages, a different set of microbial pathways is responsible for the breakdown of CHIOP. industrialchemicals.gov.auwa.gov Anaerobic degradation also commences with the hydrolysis of the ester linkages to form phthalic acid. nih.govd-nb.info
However, the subsequent strategy to break down the phthalic acid ring is fundamentally different from the aerobic route. researchgate.netnih.govd-nb.info Instead of oxygenases, anaerobic bacteria activate the phthalic acid molecule by converting it into a high-energy thioester, typically phthaloyl-CoA. d-nb.infod-nb.infonih.gov This activation is accomplished by enzymes such as CoA ligases or CoA transferases. The phthaloyl-CoA intermediate then undergoes decarboxylation, a reaction catalyzed by a specific phthaloyl-CoA decarboxylase, to form benzoyl-CoA. d-nb.infonih.gov Benzoyl-CoA is a central and common intermediate in the anaerobic degradation of numerous aromatic compounds and is further metabolized. d-nb.infowur.nl Although effective, the degradation of phthalates in anaerobic conditions, such as in soil and sediments, can be significantly slower than under aerobic conditions. wa.govresearchgate.net
The biodegradation of phthalate esters is carried out by a diverse range of microorganisms, including bacteria and fungi. nih.govcanada.ca The process is not typically performed by a single species but rather by microbial consortia where different members may carry out different steps of the degradation pathway. d-nb.info
Bacterial degradation is initiated by various hydrolases and esterases that exhibit activity towards phthalate esters. nih.gov For instance, studies on other phthalates have identified bacterial strains from genera such as Rhodococcus, Gordonia, and Arthrobacter as effective degraders. d-nb.infoufz.de Fungal degradation pathways often involve powerful extracellular enzymes, including peroxidases and laccases, which are capable of initiating the breakdown process. canada.ca The white-rot fungus Pleurotus ostreatus has demonstrated the ability to degrade various phthalates. jmb.or.kr
In anaerobic environments, specialized bacteria such as the sulfate-reducing δ-proteobacterium Desulfosarcina cetonica have been shown to degrade phthalate. d-nb.infonih.gov The key enzymes identified in these anaerobic pathways are distinct from their aerobic counterparts.
The table below summarizes the key enzymes and their functions in the degradation of phthalates.
| Process | Enzyme Class | Function | Key Intermediate(s) | Citations |
| Aerobic & Anaerobic | Esterase / Hydrolase | Initial hydrolysis of ester bonds | Phthalic Acid, Alcohol(s) | nih.govd-nb.info |
| Aerobic | Dioxygenase | Hydroxylation of the aromatic ring | Protocatechuate | nih.govresearchgate.netd-nb.info |
| Anaerobic | Phthalate CoA Ligase / Transferase | Activation of phthalic acid to its CoA thioester | Phthaloyl-CoA | d-nb.infod-nb.infonih.gov |
| Anaerobic | Phthaloyl-CoA Decarboxylase | Decarboxylation of Phthaloyl-CoA | Benzoyl-CoA | d-nb.infonih.gov |
Abiotic Hydrolysis and Chemical Transformation
In addition to microbial action, chemicals in the environment can undergo abiotic degradation. For phthalate esters, the primary abiotic process is hydrolysis, which is the cleavage of the molecule by reaction with water. However, under typical environmental conditions (neutral pH and ambient temperature), the abiotic hydrolysis of phthalates, including by extension CHIOP, is generally considered to be a very slow process. canada.cawa.govecn.nlcanada.ca The stability of phthalates is notable, particularly in acidic media. ecn.nl The degradation that does occur proceeds via the cleavage of the carbon-oxygen (C-O) ester bond. ufz.de Due to the slow rate of abiotic hydrolysis, biodegradation is the dominant mechanism for the transformation of CHIOP in most environmental settings. ecn.nl
Sorption and Desorption Dynamics in Environmental Matrices
The movement and bioavailability of this compound in the environment are heavily influenced by its physical and chemical properties, particularly its hydrophobicity. canada.ca As hydrophobic compounds, medium-chain phthalates like CHIOP have a strong tendency to move from water and adsorb to solid environmental matrices such as soil, sediment, and suspended particulate matter. nih.govcanada.caecn.nl This process is known as sorption.
The primary driver for the sorption of CHIOP in soils and sediments is its interaction with the natural organic matter (NOM) fraction. nih.gov This interaction is largely governed by hydrophobic partitioning, where the nonpolar phthalate molecule preferentially associates with the nonpolar organic components of the soil or sediment to minimize its contact with water. nih.gov Hydrogen bonding may also contribute to the sorption process. nih.gov
The strength of this sorption means that a significant portion of CHIOP in the environment will be bound to solid particles rather than being dissolved in water. nih.gov This partitioning has a critical impact on the compound's fate. Sorption to organic matter and mineral surfaces reduces the concentration of CHIOP that is freely available in the dissolved phase, which in turn can decrease its bioavailability to microorganisms. nih.govresearchgate.net Consequently, even though CHIOP is inherently biodegradable, its strong adsorption to sediment and soil can increase its environmental persistence by protecting it from microbial attack. researchgate.net
The table below outlines the key interactions of CHIOP in environmental matrices.
| Matrix Component | Primary Interaction Mechanism | Effect on Bioavailability | Implication for Persistence | Citations |
| Natural Organic Matter (NOM) | Hydrophobic Partitioning, H-Bonding | Decreased | Increased | researchgate.netnih.gov |
| Mineral Surfaces | Adsorption | Decreased | Increased | nih.gov |
Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
| BBP | Benzyl-butyl Phthalate |
| Benzoyl-CoA | Benzoyl coenzyme A |
| CHIOP | This compound |
| DBP | Di-butyl Phthalate |
| DEHP | Di-ethylhexyl Phthalate |
| DEP | Di-ethyl Phthalate |
| DMP | Di-methyl Phthalate |
| DnOP | Di-n-octyl Phthalate |
| Phthalic Acid | 1,2-Benzenedicarboxylic acid |
| Protocatechuate | 3,4-Dihydroxybenzoic acid |
Influence of Environmental Parameters on Partitioning
The environmental partitioning of this compound (CHIOP), like other phthalate esters, is significantly governed by its physicochemical properties and the characteristics of the surrounding environmental compartments. The distribution between water, soil, sediment, and air is a dynamic process influenced by several key environmental parameters, including the organic carbon content of soil and sediment, temperature, and pH.
The partitioning behavior of CHIOP is largely dictated by its high hydrophobicity (low affinity for water) and lipophilicity (high affinity for lipids and non-polar environments). A critical indicator of this behavior is the octanol-water partition coefficient (Kow), which is the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. A high log Kow value signifies a greater tendency for the substance to adsorb to organic matter in soil and sediment rather than remaining dissolved in water.
Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate the physicochemical properties of chemicals when experimental data is not available. For a close structural analogue, 1-Cyclohexyl 2-isobutyl phthalate, a predicted log Kow value has been determined, which provides insight into the expected behavior of CHIOP.
Predicted Physicochemical Properties for a CHIOP Analogue
| Property | Predicted Value | Implication for Partitioning |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 5.33 (estimated) psu.edu | Indicates a high tendency to partition from water into organic phases like soil organic matter and sediment. psu.edunih.gov |
| Water Solubility | 0.323 mg/L (estimated) psu.edu | Low water solubility further supports strong partitioning to solid environmental matrices. psu.edu |
Data for 1-Cyclohexyl 2-isobutyl phthalate, a structural analogue of CHIOP.
Detailed Research Findings
Research on various phthalates has established several principles that govern how environmental factors influence their partitioning. These principles are directly applicable to understanding the fate of CHIOP.
Soil and Sediment Organic Carbon: The primary mechanism for the partitioning of hydrophobic organic compounds like phthalates from water to soil and sediment is sorption to organic matter. The organic carbon-normalized sorption coefficient (Koc) is used to quantify this tendency. nih.gov Chemicals with high log Kow values, such as CHIOP, are expected to have high Koc values, indicating strong binding to the organic fraction of soils and sediments. nih.govresearchgate.net This binding reduces the chemical's mobility and bioavailability in the environment. researchgate.net Studies on other high molecular weight phthalates confirm that as organic matter content in soil increases, the rate of degradation can decrease due to the chemical becoming less available to microorganisms. researchgate.net
Temperature: Temperature affects the partitioning of phthalates in multiple ways. Higher temperatures can increase the vapor pressure and emission rates of phthalates from source materials, such as plastics, into the environment. For instance, studies on other phthalates like Di-2-ethylhexyl phthalate (DEHP) have shown that emissions from materials like vinyl flooring increase significantly with rising temperature. While this relates to release rather than partitioning in soil/water, it is a key factor in their environmental distribution. In soil and water systems, temperature can also influence degradation rates, which are competing processes with partitioning.
pH: The pH of the soil and water can influence the sorption of some organic chemicals. For phthalates, which are neutral molecules, the effect of pH on their direct chemistry is minimal within typical environmental ranges. However, pH can alter the surface charge of soil minerals and the chemistry of soil organic matter, thereby indirectly influencing sorption. Some studies on general phthalate behavior have indicated that high acidity (lower pH) in soil can increase their sorption.
Summary of Environmental Parameter Influence on CHIOP Partitioning
| Environmental Parameter | Influence on Partitioning Behavior | Scientific Rationale |
|---|---|---|
| Soil/Sediment Organic Matter Content | Increases sorption to soil and sediment, reducing concentration in water. researchgate.net | CHIOP is hydrophobic (high log Kow) and preferentially partitions into the organic carbon phase of soils and sediments. nih.govresearchgate.net |
| Temperature | Can increase release from sources and may affect degradation rates, indirectly influencing the amount available for partitioning. | Higher temperatures increase the kinetic energy of molecules, affecting volatility and the rates of chemical and biological degradation processes. |
| pH | Can indirectly increase sorption under more acidic conditions. | While CHIOP is neutral, pH affects the surface properties of soil components (clays, organic matter), which can enhance adsorptive interactions. |
Advanced Analytical Methodologies for Cyclohexyl Isooctyl Phthalate
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is a critical first step to ensure reliable quantification by removing matrix interferences and concentrating the target analyte. The selection of an appropriate extraction technique is paramount for achieving high recovery and minimizing contamination.
Solid-Phase Extraction (SPE) is a widely utilized cleanup and concentration technique for preparing environmental samples prior to phthalate (B1215562) analysis. researchgate.net This method relies on the partitioning of analytes between a solid sorbent and a liquid phase. For phthalate analysis, including structurally similar compounds, reversed-phase sorbents are common.
Research on various phthalate metabolites demonstrates the effectiveness of automated SPE systems, which improve precision and sample throughput by minimizing human variation. oup.com In these methods, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently employed due to their broad-spectrum affinity for compounds of varying polarities. oup.com The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a small volume of organic solvent. oup.com For instance, a common procedure involves conditioning with methanol (B129727) and formic acid, followed by washing with water and a methanol/water mixture, and elution with acetonitrile (B52724). oup.com For cleaner extracts, additional wash steps can be incorporated, leading to recoveries often in the range of 80-99%. oup.com
Table 1: Typical Solid-Phase Extraction Parameters for Phthalate Analysis
| Parameter | Description |
| Sorbent Type | Oasis HLB, C18-silica |
| Conditioning Solvents | Methanol, 0.1M Formic Acid |
| Wash Solvents | Water, 10% Methanol in Water |
| Elution Solvents | Acetonitrile, Methanol |
| Automation | Automated SPE stations (e.g., Zymark RapidTrace) improve throughput and precision. oup.com |
Liquid-Liquid Extraction (LLE) is a conventional yet effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. syrris.com This technique is specified in various standard methods for the extraction of semivolatile organic compounds, including phthalates, from water samples. gcms.cz
In the context of analyzing phthalates in complex matrices like baby food, an ultrasound-vortex-assisted liquid-liquid microextraction has been developed. nih.gov This procedure uses a solvent such as n-heptane to extract the analytes. nih.gov The sample is first dissolved in water, and then the extraction solvent is added. nih.gov The mixture is subjected to vortexing and ultrasonication to create a fine dispersion of the solvent, maximizing the surface area for mass transfer and enhancing extraction efficiency. syrris.comnih.gov Following extraction, the phases are separated by centrifugation, and the organic layer containing the analyte is collected for analysis. nih.gov For trace determination in water samples, strategies to minimize background contamination are critical, including careful selection of high-purity solvents and glassware. researchgate.net
In recent years, microextraction techniques have gained prominence as they are more environmentally friendly, using significantly less solvent than traditional methods. syrris.comcore.ac.uk These techniques are designed for small sample volumes and are not exhaustive, meaning they rely on establishing an equilibrium of the analyte between the sample and a very small volume of extracting phase. core.ac.uk
Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace. gcms.cz Analytes adsorb to the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption. gcms.cz The choice of fiber coating is critical; for semivolatile compounds like phthalates, nonpolar coatings such as polydimethylsiloxane (B3030410) (PDMS) are often effective. gcms.cz SPME is known for its simplicity, speed (equilibration times of 2-30 minutes), and high sensitivity. gcms.cz For more complex matrices, headspace (HS) SPME is preferred to protect the fiber from non-volatile interferences. frontiersin.org
Liquid-Phase Microextraction (LPME) encompasses several variations, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). nih.gov In HF-LPME, a porous hollow fiber containing an acceptor phase is placed within the sample. The analytes migrate from the sample, through a thin layer of organic solvent immobilized in the pores of the fiber, and into the acceptor phase, which can then be directly injected for analysis. nih.gov This technique provides high enrichment factors and excellent sample cleanup. nih.gov
Chromatographic Separation Techniques
Following sample preparation, chromatography is employed to separate Cyclohexyl isooctyl phthalate from other compounds in the extract before its detection and quantification. Both gas and liquid chromatography are powerful tools for this purpose.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of phthalates. restek.com It offers high chromatographic resolution, which is essential because many phthalates have similar structures and can be challenging to separate. restek.com Furthermore, many phthalates produce a common characteristic ion at a mass-to-charge ratio (m/z) of 149, making chromatographic separation critical for accurate quantification. restek.com
The NIST WebBook provides specific GC data for this compound, detailing conditions for its separation. nist.gov Studies comparing various stationary phases have found that columns like the Rtx-440 and Rxi-XLB provide excellent resolution for complex mixtures of up to 37 different phthalates. restek.com A GC-MS method for analyzing phthalates in oily foods after extraction and cleanup on a Florisil column demonstrates the technique's applicability to challenging food matrices. researchgate.net
Table 2: Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Column Type | Packed, Fused Silica Capillary | nist.gov |
| Stationary Phase | SE-30 | nist.gov |
| Column Dimensions | 1.5 m length | nist.gov |
| Carrier Gas | Helium (He) | nist.gov |
| Detection | Mass Spectrometry (MS) | restek.com |
| Retention Index (I) | 2446 (on SE-30, non-polar phase) | nist.gov |
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), is the preferred tool for analyzing phthalate metabolites and can be adapted for the parent compounds. tandfonline.com LC-MS/MS methods offer high selectivity and sensitivity, often reaching detection limits in the low parts-per-billion (ppb) range. cdc.gov
A typical method utilizes reversed-phase chromatography with a C18 column. oup.comresearchgate.net The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile with 0.1% acetic acid). oup.com The use of UPLC, which employs columns with smaller particle sizes (~1.7 µm), offers significant advantages over traditional HPLC, including faster analysis times, superior resolution, and enhanced sensitivity. researchgate.net Electrospray ionization (ESI) is a common interface used to generate ions for the mass spectrometer. oup.com
Table 3: Liquid Chromatography (LC) Parameters for Phthalate Analysis
| Parameter | Description |
| Technique | HPLC or UPLC coupled with Tandem Mass Spectrometry (MS/MS) |
| Column | Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18, 1.7 µm) researchgate.net |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid oup.com |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid or Formic Acid oup.com |
| Ionization | Electrospray Ionization (ESI) oup.com |
| Detection | Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the cornerstone technology for the analysis of this compound and related compounds. Its coupling with chromatographic separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) provides the selectivity and sensitivity required for robust analysis. nih.gov
Tandem mass spectrometry, or MS/MS, is a powerful technique widely employed for the quantification of phthalate metabolites from various biological and environmental samples. nih.gov This method involves multiple stages of mass analysis, typically by selecting a precursor ion specific to the target analyte and then fragmenting it to produce characteristic product ions. This process, often conducted in the multiple reaction monitoring (MRM) mode, significantly enhances selectivity and reduces background noise, allowing for precise quantification even at very low levels. wisdomlib.orgresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common configuration, praised for its high sensitivity and applicability to a wide range of phthalate metabolites without the need for chemical derivatization. nih.govresearchgate.net Various ionization techniques can be used, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). oup.comcdc.gov For instance, the analysis of phthalate metabolites in serum has been achieved using HPLC coupled with ESI-MS/MS. oup.com Another approach involves gas chromatography-tandem mass spectrometry (GC-MS/MS), which is also used for the identification and quantification of phthalates. researchgate.net
Table 1: Example Instrumental Parameters for Phthalate Metabolite Analysis via ESI-MS/MS
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Electrospray Voltage | 3000 V |
| Sheath Gas Pressure | 35 psi |
| Auxiliary Gas Pressure | 4 psi |
| Capillary Temperature | 270 °C |
| Collision Gas | Argon (Ar) |
| Collision Gas Pressure | 2.0 mTorr |
| Data sourced from a study on the analysis of 14 phthalate metabolites in human serum. oup.com |
High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of this compound by providing highly accurate mass measurements, typically with a mass deviation of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of the elemental composition of an unknown compound and its fragments, which is crucial for confident identification, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) are common. nih.govdtu.dk
Various HRMS platforms, such as Quadrupole-Time of Flight (Q-TOF), Ion Trap-Time of Flight (IT-TOF), and Orbitrap mass spectrometers, have greatly improved the accuracy and selectivity of phthalate metabolite identification. nih.gov The coupling of ultra-high-pressure liquid chromatography (UHPLC) with HRMS has shown promise for achieving enhanced separation and detection capabilities. researchgate.net Despite the power of HRMS, a remaining challenge lies in the effective handling and interpretation of the large and complex datasets it generates. nih.gov
Isotope dilution mass spectrometry is considered the gold standard for achieving the highest accuracy and precision in quantifying phthalates and their metabolites. nih.govfrontiersin.org This technique involves "spiking" a sample with a known quantity of an isotopically labeled version of the target analyte (e.g., containing carbon-13 or deuterium) to serve as an internal standard. researchgate.netcdc.gov
Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same effects during sample preparation, extraction, and ionization. researchgate.netuq.edu.au By measuring the ratio of the native analyte to its labeled counterpart, the method effectively corrects for variations in sample recovery and matrix-induced signal suppression or enhancement. researchgate.net This approach improves assay precision and allows for the accurate determination of analyte concentrations in complex biological matrices like urine and serum, with detection limits often reaching the low nanogram-per-milliliter (ng/mL) or parts-per-billion (ppb) range. cdc.govuq.edu.au
Development of Novel and High-Throughput Analytical Approaches
To meet the demands of large-scale biomonitoring and environmental studies, there is a continuous drive to develop faster and more efficient analytical methods. A key area of development is the automation of sample preparation, which is often the most time-consuming and labor-intensive part of the analytical workflow. Automated solid-phase extraction (SPE) systems, for example, can process samples without manual intervention, which not only increases sample throughput but also improves the reproducibility of the measurements by minimizing human variability. oup.com
Online SPE systems that are directly coupled to LC-MS/MS instruments further streamline the process, allowing for rapid and automated extraction, cleanup, and analysis. uq.edu.aucdc.gov Other novel approaches focus on minimizing or eliminating sample preparation altogether. Direct analysis techniques, such as the Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry, enable the rapid screening of samples with little to no preparation, though this is often used for initial screening rather than precise quantification. lcms.cz
Furthermore, advances in separation science, such as the use of ion mobility spectrometry (IMS), provide an additional dimension of separation. Cyclic IMS, for instance, can separate phthalate isomers that are difficult to distinguish by mass spectrometry alone, enhancing the confidence of identification. lcms.cz Microextraction techniques, including hollow fiber liquid phase microextraction (HF-LPME), are also being explored to reduce solvent consumption and simplify extraction procedures for rapid analysis. researchgate.net
Quality Assurance and Quality Control in Analytical Research
Robust quality assurance (QA) and quality control (QC) protocols are essential for generating reliable and comparable data in the analysis of this compound. These measures are implemented at every stage of the analytical process, from sample collection to final data reporting.
A comprehensive QA/QC program typically includes:
Method Validation: Analytical methods must be thoroughly validated to assess their performance characteristics, including linearity, accuracy, precision, stability, matrix effects, and limits of detection (LOD) and quantification (LOQ). chrom-china.com
Use of Blanks: The analysis of various types of blanks is crucial for monitoring potential contamination, which is a significant issue with ubiquitous compounds like phthalates. researchgate.net This includes field blanks to check for contamination during sampling and laboratory reagent blanks to identify contamination from solvents, glassware, and instruments. researchgate.net
Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of the target analytes helps to ensure the accuracy and traceability of the measurements. chrom-china.comresearchgate.net
Internal Quality Control: Laboratories often use internal QC samples, which are analyzed alongside routine samples to monitor the stability and performance of the analytical process over time. chrom-china.com
Proficiency Testing: Participation in external quality assessment schemes or interlaboratory comparison studies is vital for evaluating and improving analytical performance and ensuring that results are comparable across different laboratories. researchgate.net For example, the HBM4EU project organized proficiency tests for 28 laboratories, which led to a substantial improvement in the interlaboratory reproducibility of phthalate biomarker analysis. researchgate.net
The implementation of such multi-dimensional quality control measures provides the necessary foundation for generating high-quality, accurate, and comparable biomonitoring data. chrom-china.com
Ecotoxicological Research on Cyclohexyl Isooctyl Phthalate
Exposure Assessment in Non-Human Biota
A critical aspect of understanding the environmental risk of a chemical is assessing its exposure to various organisms. This involves evaluating its bioavailability, uptake, and internal concentrations within non-human biota.
Bioavailability and Uptake Mechanisms in Environmental Organisms
Internal Doses and Toxicokinetic Modeling in Ecological Models
There is a lack of specific data on the internal doses and toxicokinetic modeling of Cyclohexyl isooctyl phthalate (B1215562) in ecological models. Toxicokinetic studies for other phthalates involve understanding the rates of absorption, distribution, metabolism, and excretion in various species. Such models are essential for predicting the internal concentration of the chemical at target tissues and relating it to potential toxic effects. Without empirical data for CHIOP, it is not possible to develop accurate toxicokinetic models for risk assessment in ecological settings.
Mechanistic Ecotoxicology of Cyclohexyl Isooctyl Phthalate
Mechanistic ecotoxicology aims to understand how a substance exerts its toxic effects at the molecular, cellular, and physiological levels.
Molecular and Cellular Responses in Aquatic Organisms
Detailed research on the specific molecular and cellular responses of aquatic organisms to this compound has not been identified. For some other phthalates, studies have investigated responses such as the induction of oxidative stress, changes in gene expression related to detoxification pathways, and impacts on cell viability and proliferation in fish and invertebrates.
Biochemical and Physiological Effects in Terrestrial Organisms
Specific data on the biochemical and physiological effects of this compound in terrestrial organisms is not available in the current body of scientific literature. Research on other phthalates in terrestrial models, such as earthworms or soil microorganisms, has sometimes shown effects on growth, reproduction, and enzymatic activities.
Endocrine Disruption Mechanisms in Wildlife Models
While some phthalate esters are known to have endocrine-disrupting properties, specific studies on the endocrine disruption mechanisms of this compound in wildlife models are lacking. industrialchemicals.gov.au The endocrine activity of certain phthalates has been a concern, leading to regulatory action for some compounds in this group. industrialchemicals.gov.au Phthalates with ester groups containing a continuous chain of four to six carbon atoms are known to have high reproductive toxicity, a toxicity that diminishes as the chain length increases. industrialchemicals.gov.au The potential for CHIOP to act as an endocrine disruptor in wildlife would need to be investigated through targeted research to understand its specific mechanisms of action, if any.
Oxidative Stress Induction and Antioxidant Defense Mechanisms
Exposure to certain phthalates has been shown to induce oxidative stress in aquatic organisms by increasing the production of reactive oxygen species (ROS). nih.govresearchgate.net This overproduction of ROS can overwhelm the antioxidant defense systems of organisms, leading to cellular damage. The antioxidant defense system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which work to neutralize ROS and protect cells from damage. ijpbs.comnih.gov
Studies on related phthalates, such as Di-(2-ethylhexyl) phthalate (DEHP), have demonstrated that exposure can lead to a decrease in the activity of these vital antioxidant enzymes in fish, indicating a compromised ability to cope with oxidative stress. nih.govijpbs.com This imbalance can result in lipid peroxidation, a process that damages cell membranes and can ultimately lead to cell death. researchgate.net The disruption of the pro-oxidant/antioxidant balance is considered a key mechanism behind the reproductive toxicity observed in some fish species exposed to DEHP. ijpbs.com
| Biomarker | Effect of Phthalate Exposure | Organism Studied |
| Reactive Oxygen Species (ROS) | Increased | Human endometrial stromal cells, Aquatic organisms nih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Decreased activity | Fish, Marine microalgae researchgate.netijpbs.com |
| Catalase (CAT) | Decreased expression | Human endometrial stromal cells nih.gov |
| Glutathione Peroxidase (GPX) | Decreased activity/expression | Fish, Human endometrial stromal cells nih.govijpbs.com |
| Lipid Peroxidation | Increased | Fish, Marine microalgae researchgate.netijpbs.com |
Population and Community Level Ecological Impacts
The ecological repercussions of phthalate exposure extend beyond individual organisms to affect entire populations and communities.
Phthalates are recognized as endocrine-disrupting chemicals that can interfere with the hormonal systems of wildlife, leading to adverse reproductive and developmental effects. nih.govfrontiersin.org Animal studies have indicated that exposure to certain phthalates can alter circulating hormone concentrations, which may negatively impact reproductive physiology and the development of hormone-sensitive tissues. nih.gov
In both male and female animal models, phthalate exposure has been linked to a range of reproductive disorders. nih.gov For females, this can include disruptions to ovarian function, potentially leading to fertility issues that could have transgenerational effects. nih.gov In males, prenatal exposure to some phthalates has been associated with testicular dysgenesis syndrome, characterized by impaired development and function of Leydig and Sertoli cells, which are crucial for sperm production and hormone regulation. nih.gov
A reduction in species diversity can, in turn, impair essential ecosystem functions. elifesciences.orgnih.gov For instance, changes in the composition of microbial communities in the soil due to chemical contamination can affect nutrient cycling and decomposition processes. nih.gov Similarly, in aquatic environments, the loss of sensitive invertebrate or fish species could disrupt food webs and alter the ecosystem's ability to process organic matter and regulate water quality. nih.govpeerj.com The relationship between biodiversity and ecosystem functioning is complex, with studies showing that both species and genetic diversity play crucial roles in maintaining stable and resilient ecosystems. elifesciences.orgnih.gov
Structure-Activity Relationships (SAR) in Ecotoxicological Context
Understanding the relationship between the chemical structure of a phthalate and its toxicological effects is crucial for predicting the environmental risk of new and existing compounds.
The toxicity of phthalates can vary significantly based on their molecular structure. For instance, the length and branching of the alcohol side chains can influence a phthalate's lipophilicity (its tendency to dissolve in fats and oils). mdpi.com Higher molecular weight phthalates, which are more lipophilic, tend to have lower leaching rates from plastics but can bind more readily to sediments in aquatic environments. mdpi.com This can lead to higher concentrations in the tissues of aquatic organisms. mdpi.com
Comparative studies have shown differences in the ecotoxicological effects of various phthalates. For example, research comparing Di-(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP) found that DBP was more acutely toxic to the tubificid oligochaete Monopylephorus limosus, while DEHP showed a greater tendency to accumulate in fish muscle tissue. nih.gov Furthermore, studies on the immunomodulatory effects of phthalates have revealed that even minor changes in the stereochemistry of the molecule, such as the position of the ester groups on the benzene (B151609) ring, can dramatically alter its biological activity. nih.gov
| Phthalate | Key Structural Feature | Observed Ecotoxicological Difference |
| Di-n-butyl phthalate (DBP) | Lower molecular weight | More acutely toxic to Monopylephorus limosus nih.gov |
| Di-(2-ethylhexyl) phthalate (DEHP) | Higher molecular weight, branched chain | Higher bioconcentration in fish muscle nih.gov |
| Di-n-octyl terephthalate (B1205515) (DOTP) | Para-substituted benzene ring | Reduced adjuvant effect compared to ortho-substituted DEHP nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. nih.gov These models are increasingly being used in ecotoxicology to estimate the potential toxicity of chemicals to various organisms, thereby reducing the need for extensive animal testing. nih.govnih.gov
(Q)SAR models for ecotoxicological endpoints are developed by identifying molecular descriptors that correlate with a specific toxic effect. researchgate.net For endocrine-disrupting chemicals like phthalates, descriptors related to lipophilicity (such as logP) and the presence of specific chemical features (like halogens or ester groups) have been found to be important in predicting toxicity. nih.gov These models can be used to screen large numbers of chemicals for potential hazards and to prioritize them for further experimental testing. nih.gov The development of robust and validated (Q)SAR models is a key component of modern environmental risk assessment. nih.govresearchgate.net
Biogeochemical Cycling and Environmental Remediation of Cyclohexyl Isooctyl Phthalate
Microbial Biotransformation and Detoxification Pathways
Microbial degradation is a primary mechanism for the removal of phthalate (B1215562) esters from the environment. This process is initiated by the enzymatic hydrolysis of the ester bonds, which separates the phthalate backbone from its alkyl side chains. While specific studies on cyclohexyl isooctyl phthalate are limited, the metabolic pathways are well-documented for other high-molecular-weight phthalates and provide a predictive framework for its biotransformation.
The initial step in the biodegradation of phthalate esters involves the action of hydrolase enzymes, such as esterases and lipases, which break down the diester into a monoester and subsequently into phthalic acid and the corresponding alcohols (cyclohexanol and isooctanol). This initial hydrolysis is a critical detoxification step, as the resulting phthalic acid is more amenable to further microbial attack.
The microbial breakdown of phthalates relies on a cascade of specific enzyme systems. Following the initial hydrolysis, the degradation of the resulting phthalic acid proceeds through different pathways under aerobic and anaerobic conditions.
Under aerobic conditions , the aromatic ring of phthalic acid is targeted by dioxygenase enzymes. Gram-negative bacteria typically degrade phthalate via 4,5-dihydroxyphthalate, while Gram-positive bacteria proceed through a 3,4-dihydroxyphthalate intermediate. Both pathways converge on protocatechuate, a central metabolite that is further processed by either ortho- or meta-cleavage pathways into intermediates of the tricarboxylic acid (TCA) cycle.
Key aerobic enzymes include:
Esterases/Lipases: Catalyze the initial hydrolysis of the phthalate diester.
Phthalate Dioxygenases: These are multi-component enzymes that incorporate oxygen into the aromatic ring to form dihydrodiol intermediates. For example, phthalate 4,5-dioxygenase initiates the conversion to cis-4,5-dihydroxy-4,5-dihydrophthalate.
Dihydrodiol Dehydrogenases: Oxidize the dihydrodiol to form dihydroxyphthalate.
Decarboxylases: Remove a carboxyl group to produce protocatechuate.
Under anaerobic conditions , the degradation strategy is different. In the absence of oxygen, phthalate is first activated to phthaloyl-CoA. This is accomplished either by an ATP-dependent phthalate CoA ligase in sulfate-reducing bacteria or by a succinyl-CoA-dependent CoA transferase in denitrifying bacteria. The phthaloyl-CoA is then decarboxylated to benzoyl-CoA by phthaloyl-CoA decarboxylase, a key enzyme in anaerobic aromatic degradation. Benzoyl-CoA is a central intermediate that is further reduced and processed.
| Condition | Enzyme Class | Function | Key Intermediate(s) | References |
|---|---|---|---|---|
| Aerobic | Esterase / Lipase | Hydrolysis of ester bonds | Phthalic Acid, Monoalkyl Phthalate | |
| Phthalate Dioxygenase | Aromatic ring hydroxylation | Dihydroxyphthalate | ||
| Dehydrogenase | Oxidation of dihydrodiol | Dihydroxyphthalate | ||
| Decarboxylase | Removal of carboxyl group | Protocatechuate | ||
| Anaerobic | CoA Ligase / CoA Transferase | Activation of phthalate | Phthaloyl-CoA | |
| Phthaloyl-CoA Decarboxylase | Decarboxylation | Benzoyl-CoA |
The enzymatic machinery for phthalate degradation is encoded by specific genes, often organized in clusters or operons. In aerobic bacteria, the genes for phthalate catabolism are frequently designated as pht or oph. For instance, in Burkholderia cepacia, the genes encoding the components of phthalate dioxygenase (ophA1, ophA2), dehydrogenase (ophB), and decarboxylase (ophC) have been identified. These genes can be located on either the chromosome or on plasmids, allowing for horizontal gene transfer among bacterial populations.
In anaerobic bacteria, the genetic basis is also becoming clearer. Studies on denitrifying bacteria like Aromatoleum aromaticum and sulfate-reducing bacteria like Desulfosarcina cetonica have identified gene clusters responsible for phthalate uptake and degradation. These clusters often include genes encoding for transporters (e.g., TRAP transporters), CoA ligases or transferases, and the critical UbiD-like phthaloyl-CoA decarboxylase and its associated UbiX-like prenyltransferase for cofactor maturation. The organization of these genes suggests a coordinated regulation to ensure efficient catabolism of phthalate in anoxic environments.
Advanced Oxidation Processes for Environmental Removal
Advanced Oxidation Processes (AOPs) are effective abiotic methods for degrading persistent organic pollutants like this compound in aqueous environments. These technologies rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into carbon dioxide and water.
Ozonation involves the application of ozone (O₃) to contaminated water. Ozone can directly react with phthalates or decompose to form hydroxyl radicals, enhancing the degradation process. The efficiency of ozonation is influenced by factors such as pH and the presence of radical scavengers.
UV-based oxidation processes utilize ultraviolet radiation to break down pollutants. While direct photolysis can occur, its effectiveness is often limited. Therefore, UV is typically combined with an oxidant like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) to generate hydroxyl radicals or sulfate (B86663) radicals (SO₄•⁻), respectively. The UV/H₂O₂ system is a widely studied AOP for phthalate removal. Studies on various phthalates have shown that these UV-based processes can achieve high degradation efficiencies. For example, the UV/persulfate process has demonstrated over 90% degradation for di(2-ethylhexyl) phthalate (DEHP) within 70 minutes.
The Fenton process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) under acidic conditions to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photochemically reduce ferric iron (Fe³⁺) back to Fe²⁺, which sustains the catalytic cycle and generates additional radicals. These methods are highly effective for the degradation of recalcitrant organic compounds, including high-molecular-weight phthalates. Research on a mixture of phthalates, including DEHP and diisononyl phthalate (DINP), demonstrated that the photo-Fenton process could achieve degradation efficiencies of up to 97% under optimal conditions.
| Process | Phthalate | Efficiency | Conditions | References |
|---|---|---|---|---|
| Fenton | DEHP | 84% | pH 3, 30 min reaction | |
| Fenton | DINP | 90% | pH 3, 30 min reaction | |
| Photo-Fenton | DEHP | 97% | pH 3, 90 min UV irradiation | |
| Photo-Fenton | DINP | 97% | pH 3, 90 min UV irradiation | |
| UV/Persulfate | DEHP | 90% | 70 min reaction |
Adsorption and Filtration Technologies
In addition to degradation methods, physical separation technologies are employed to remove phthalates from water. These techniques are valued for their operational simplicity and ability to transfer the contaminant from the liquid phase to a solid phase for subsequent management.
Adsorption onto activated carbon is a widely used and effective method for removing phthalates from aqueous solutions. The high surface area and porous structure of activated carbon provide ample sites for the adsorption of organic molecules. The efficiency of adsorption can be influenced by the physicochemical properties of the phthalate (such as molecular weight and alkyl chain length), pH, and the type of activated carbon used. Studies have shown that modifying the surface of activated carbon, for instance by impregnation with copper, can significantly enhance its removal capacity for phthalates.
Membrane filtration, including nanofiltration (NF) and reverse osmosis (RO), represents another promising technology for phthalate removal. These pressure-driven processes separate contaminants based on size exclusion and physicochemical interactions with the membrane surface. High rejection rates, often exceeding 97%, have been reported for various phthalates using both NF and RO membranes. The hydrophobicity of the phthalate and the pore size of the membrane are critical factors determining removal efficiency. Molecularly imprinted ultrafiltration membranes (MIUMs) are an emerging technology designed for the selective removal of specific pollutants like phthalates under lower pressure conditions.
Activated Carbon Adsorption
Activated carbon is a widely utilized adsorbent for the removal of organic contaminants from aqueous environments due to its high surface area and porous structure. The effectiveness of activated carbon in adsorbing phthalates is influenced by the physicochemical properties of both the phthalate and the activated carbon, as well as environmental conditions such as pH and temperature.
The adsorption of high-molecular-weight phthalates onto activated carbon is primarily governed by hydrophobic interactions. The adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide insights into the adsorption capacity and the nature of the adsorbent-adsorbate interactions.
Table 1: Adsorption Isotherm Parameters for Phthalates on Activated Carbon
This table presents data for analogous high-molecular-weight phthalates due to the lack of specific data for this compound.
| Phthalate | Activated Carbon Type | Isotherm Model | q_m (mg/g) | K_L (L/mg) | K_f ((mg/g)(L/mg)^1/n) | n | Reference |
| DEHP | Biofilm | Langmuir | 161.55 | 0.186 | - | - | researchgate.net |
| DBP | Commercial | Langmuir | - | - | - | - | mdpi.com |
| DEHP | Graphene | Langmuir | - | - | - | - | researchgate.net |
q_m: Maximum adsorption capacity; K_L: Langmuir constant; K_f: Freundlich constant; n: Freundlich intensity parameter.
Research on analogous phthalates like DEHP and DBP has demonstrated that activated carbon can be an effective adsorbent. The adsorption capacity is influenced by the pore structure and surface chemistry of the activated carbon. For instance, a higher degree of microporosity and a non-polar surface tend to favor the adsorption of hydrophobic compounds like this compound.
Novel Adsorbents (e.g., nanomaterials, biochar)
In recent years, research has focused on the development of novel adsorbents with enhanced capacity and selectivity for phthalate removal. These include various nanomaterials and biochar.
Nanomaterials:
Nanomaterials such as carbon nanotubes, graphene, and metal oxide nanoparticles offer high surface-area-to-volume ratios and unique surface properties that can be tailored for efficient phthalate adsorption. For example, graphene-based adsorbents have shown high removal efficiencies for DEHP and DBP from water. researchgate.net The mechanism of adsorption onto these nanomaterials often involves a combination of hydrophobic interactions and π-π stacking interactions between the aromatic rings of the phthalates and the graphene sheets.
Table 2: Removal Efficiency of Phthalates using Nanomaterial-Based Adsorbents
Data presented is for analogous phthalates to infer the potential efficacy for this compound.
| Adsorbent | Phthalate | Initial Concentration (mg/L) | Removal Efficiency (%) | Reference |
| Graphene | DEHP | 5 | 86 | researchgate.net |
| Graphene | DBP | 10 | 89 | researchgate.net |
| Cellulose Nanofibers | DEHP | 10 | 74.1 | researchgate.net |
Biochar:
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective and sustainable adsorbent for organic pollutants. The adsorption capacity of biochar for phthalates is influenced by the feedstock material and pyrolysis conditions, which determine its surface area, pore size distribution, and surface functional groups. Studies on DEHP and DBP have shown that biochar can effectively remove these compounds from contaminated soil and water. wur.nlresearchgate.net The primary adsorption mechanisms are thought to be hydrophobic interactions and pore-filling. wur.nl
Table 3: Adsorption Capacities of Biochar for Diethyl Phthalate (DEP)
This table provides data for a related phthalate to illustrate the potential of biochar for this compound remediation.
| Biochar Source | Pyrolysis Temperature (°C) | Maximum Adsorption Capacity (mg/g) | Reference |
| Giant Reed | 400 | 46.04 | psecommunity.orgmdpi.com |
| Rice Straw | 400 | 31.54 | psecommunity.orgmdpi.com |
| Sawdust | 400 | 18.39 | psecommunity.orgmdpi.com |
Phytoremediation and Bioremediation Strategies
Phytoremediation and bioremediation are environmentally friendly and cost-effective technologies that utilize plants and microorganisms, respectively, to degrade or sequester contaminants from the environment.
Plant Uptake and Metabolism of this compound
Phytoremediation of phthalates involves the uptake of these compounds from the soil by plant roots and their subsequent translocation and metabolism within the plant tissues. The efficiency of phytoremediation depends on the plant species, the physicochemical properties of the phthalate, and soil conditions.
Research on high-molecular-weight phthalates like DEHP has shown that certain plants can accumulate these compounds from the soil. For example, a study on Benincasa hispida demonstrated its ability to absorb DEHP from the air and reduce its accumulation in intercropped vegetables. nih.gov The uptake and translocation of phthalates in plants are influenced by their hydrophobicity. While highly hydrophobic compounds may be strongly sorbed to root surfaces, their translocation to aerial parts of the plant may be limited.
Once inside the plant, phthalates can be metabolized through various enzymatic reactions, leading to the formation of less toxic compounds.
Table 4: Accumulation of Dibutyl Phthalate (DBP) in Different Plant Parts
Data for DBP is used as an analogue to demonstrate the potential for plant uptake of this compound.
| Plant Species | Root (mg/kg) | Stem (mg/kg) | Leaf (mg/kg) | Reference |
| Garden Lettuce | 3.35 ± 0.42 | 2.74 ± 0.38 | 4.35 ± 0.42 | researchgate.net |
Enhanced Bioremediation Approaches
Bioremediation relies on the ability of microorganisms to break down organic pollutants. For phthalates, this process typically begins with the hydrolysis of the ester bonds by microbial esterases, followed by the degradation of the phthalic acid backbone. The degradation rate of phthalates is influenced by their chemical structure, with branched and higher-molecular-weight phthalates generally being more resistant to biodegradation.
Enhanced bioremediation strategies aim to optimize the conditions for microbial degradation. These approaches can include:
Bioaugmentation: The introduction of specific microbial strains or consortia with known phthalate-degrading capabilities into the contaminated environment. For instance, a microbial consortium designated as CM9 has been shown to significantly enhance the removal of DEHP from soil. nih.gov
Biostimulation: The addition of nutrients (e.g., nitrogen and phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous phthalate-degrading microorganisms.
Composting: This technique involves mixing contaminated soil with organic materials to create an environment that promotes microbial activity and the degradation of pollutants.
Studies on DEHP have demonstrated that bioaugmentation in combination with the addition of biochar can lead to a significant increase in the removal rate from contaminated soil. nih.gov The degradation of DEHP in soil by a novel Enterobacter spp. strain has also been shown to be effective, with an 86% removal rate in 6 days. nih.gov
Table 5: Microbial Degradation of DEHP under Laboratory Conditions
This table presents degradation data for the analogous compound DEHP.
| Microbial Strain/Consortium | Initial DEHP Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Reference |
| Nocardia asteroides LMB-7 | 400 | 97.11 | 24 | nih.gov |
| Microbial Consortium CM9 | 1000 | 94.85 | 24 | nih.gov |
| Enterobacter spp. YC-IL1 | 50-400 | 100 | 168 | nih.gov |
Policy, Regulation, and Risk Assessment Frameworks in Environmental Context
Academic Perspectives on Environmental Risk Assessment Methodologies
Environmental risk assessment (ERA) for chemicals like phthalates is a systematic process to evaluate the potential adverse effects on ecosystems. Academics have focused on refining methodologies to better predict and characterize these risks. The standard ERA paradigm involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. canada.ca For phthalates, this process is complicated by their widespread use, varied environmental pathways, and the potential for mixture effects.
A critical component of any ERA is determining the extent of exposure. Exposure assessment for ecosystems involves modeling the fate and transport of a chemical to predict its environmental concentrations. tandfonline.comrsc.org For phthalates, this includes understanding their movement through various environmental compartments such as air, water, soil, and sediment. cdc.gov
Key academic and research focus areas for modeling phthalate (B1215562) exposure include:
Multimedia Fate and Transport Models: These models are essential for predicting the distribution of phthalates in the environment. rsc.orgmdpi.com They consider processes like advection, diffusion, sorption to organic matter, volatilization, and degradation (e.g., hydrolysis, photolysis, biodegradation). tandfonline.comcdc.govresearchgate.net Because phthalates are not chemically bound to the plastics they are used in, they can leach into the environment, making their transport from sources like landfills or consumer products a key modeling parameter. researchgate.netmdpi.com
Partitioning Coefficients: Research emphasizes the importance of properties like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) to predict how phthalates will distribute between water, soil, and biota. cdc.gov A higher Kow, for example, suggests a greater potential for a phthalate to bioaccumulate in organisms. cdc.gov
Bioavailability: Models are increasingly refined to assess the bioavailable fraction of a chemical, as only the portion that can be taken up by an organism poses a direct risk. researchgate.net For phthalates in aquatic systems, this involves understanding their partitioning between the water column and sediment, and what fraction is truly dissolved versus adsorbed to particulate matter. researchgate.net
These models are crucial for generating the Predicted Environmental Concentration (PEC) or Estimated Environmental Concentration (EEC), which is a necessary input for characterizing risk. chemsafetypro.com
Once exposure is estimated, hazard characterization evaluates the potential for adverse effects on ecological receptors (e.g., algae, invertebrates, fish). From an academic and regulatory perspective, several quantitative approaches are used to characterize the ecological risk of phthalates. frontiersin.org
The most common method is the Risk Quotient (RQ) , also referred to as the Hazard Quotient (HQ). chemsafetypro.comnih.gov This deterministic approach compares the estimated exposure concentration to a toxicological endpoint. epa.govregulations.gov
Formula: RQ = Exposure Concentration (EEC or PEC) / Effect Concentration (e.g., PNEC) regulations.govnih.gov
The components are defined as:
Measured or Estimated Environmental Concentration (MEC/EEC): The concentration of the phthalate predicted to be in a specific environmental medium (e.g., surface water). nih.gov
Predicted No-Effect Concentration (PNEC): The concentration below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from studies on representative aquatic organisms like algae, crustaceans, and fish, with an assessment factor applied to account for uncertainty. researchgate.netnih.gov
The resulting RQ value is compared against a Level of Concern (LOC) to determine the potential for risk. epa.gov
| Risk Quotient (RQ) Value | Associated Risk Level | Implication |
|---|---|---|
| RQ < 0.1 | Low Risk | Adverse ecological effects are unlikely. |
| 0.1 ≤ RQ < 1.0 | Medium Risk | Potential for adverse ecological effects exists. |
| RQ ≥ 1.0 | High Risk | Adverse ecological effects are likely to occur. |
More advanced, probabilistic approaches, such as the Species Sensitivity Distribution (SSD) , are also used in research and for deriving environmental quality standards. SSDs use toxicity data from multiple species to model the distribution of sensitivities within an ecosystem, providing a more comprehensive view of potential hazards. frontiersin.orgresearchgate.net
A significant academic and regulatory focus is the shift from single-chemical to cumulative risk assessment (CRA) for phthalates. acs.orgnih.gov This is driven by the recognition that humans and ecosystems are exposed to mixtures of phthalates and other chemicals that may have similar mechanisms of action. epa.govaiha.org Risk assessments based on individual phthalate exposures may not be sufficiently protective of public health. nih.gov
The U.S. Environmental Protection Agency (EPA) is developing a CRA framework for several high-priority phthalates under the Toxic Substances Control Act (TSCA). epa.govhunton.com This approach is supported by academic research and authoritative bodies. acs.orgepa.gov The core principle is to group phthalates that are toxicologically similar—for example, those that cause adverse effects on the male reproductive system—and assess their combined risk. canada.caaiha.org
The CRA framework generally involves the same steps as a traditional risk assessment but with key modifications to account for mixture effects. canada.ca
| Step | Key Considerations for Phthalate CRA |
|---|---|
| Problem Formulation | Grouping of phthalates based on a common mechanism or adverse outcome (e.g., anti-androgenic effects). Consideration of co-exposure pathways and vulnerable populations. acs.orgregulations.gov |
| Hazard Assessment | Assumption of dose-additivity for chemicals with a similar mode of action. canada.ca Use of models like the Hazard Index (HI) or Relative Potency Factors (RPFs). nih.gov |
| Exposure Assessment | Quantification of combined exposure to the mixture of phthalates from all relevant sources (e.g., diet, consumer products, house dust). canada.cahunton.com |
| Risk Characterization | Calculation of a cumulative risk estimate (e.g., a Hazard Index). An HI > 1.0 suggests a potential for risk from the combined exposure. chemsafetypro.com |
Canada has also proposed a CRA approach for certain phthalates under its Chemicals Management Plan (CMP). canada.ca These frameworks represent a more realistic and health-protective paradigm for assessing risks from ubiquitous chemical groups like phthalates.
Role of Research in Informing Environmental Standards and Guidelines
Scientific research is the bedrock upon which environmental standards and guidelines for chemicals are built. For phthalates, decades of academic and governmental research have been instrumental in shaping policy.
Toxicity and Hazard Identification: Toxicological studies, both in vivo (animal) and in vitro, identify the potential hazards of phthalates, such as their endocrine-disrupting properties and reproductive toxicity. mdpi.com This research is fundamental for classifying phthalates and prioritizing them for regulatory action.
Exposure Science: Biomonitoring studies that detect phthalate metabolites in human urine and environmental monitoring of air, water, and dust provide real-world data on the extent of exposure. frontiersin.org This research helps validate exposure models and identifies significant exposure sources, informing where risk management efforts should be focused. acs.org
Ecotoxicology: Studies on the effects of phthalates on various aquatic and terrestrial species provide the data needed to derive PNEC values and establish water quality criteria. frontiersin.orgnih.gov
Risk Assessment Methodology: Academic research continually advances the methods used for risk assessment, such as developing more sophisticated exposure models, refining the use of SSDs, and pioneering frameworks for cumulative risk assessment. rsc.orgresearchgate.netacs.org
Evaluation of Existing Standards: Research can also challenge the adequacy of current standards. Studies that find adverse effects occurring at exposure levels below established regulatory limits provide a scientific basis for re-evaluating and tightening those standards. researchgate.net
This body of scientific evidence provides regulatory agencies with the necessary data to make informed, risk-based decisions on restricting or managing the use of specific phthalates. acs.org
Comparative Analysis of International Regulatory Approaches for Phthalates (Academic Perspective)
European Union (EU): The EU employs the most stringent and comprehensive approach under its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. frontiersin.orgcompliancegate.com Numerous phthalates are identified as Substances of Very High Concern (SVHC) and are placed on the Authorisation List, meaning their use is prohibited unless specific authorization is granted. europa.eu REACH restricts several phthalates, including DEHP, DBP, BBP, and DIBP, to a concentration limit of 0.1% by weight in a wide range of consumer articles. sgs.comacs.org Additional restrictions apply to toys, childcare articles, and food contact materials. researchgate.netmeasurlabs.com
United States (US): The US has a more product-specific regulatory approach. The Consumer Product Safety Commission (CPSC) permanently bans several phthalates in children's toys and childcare articles above a 0.1% concentration limit. nih.gov Under TSCA, the EPA is currently evaluating the risks of several phthalates, which may lead to broader restrictions. epa.govnih.gov The Food and Drug Administration (FDA) regulates phthalates in food contact materials, but the approach has been viewed as less restrictive than in the EU. frontiersin.org There is no formal federal prohibition on their use in cosmetics. researchgate.netnih.gov
China: China also regulates phthalates, particularly in products like plastic toys, where limits are set for compounds such as DBP, BBP, and DEHP. researchgate.netnih.gov Restrictions are also in place for certain phthalates in cosmetics and food contact materials. researchgate.netnih.gov
| Jurisdiction | Primary Legislation | General Approach | Key Restrictions (Examples) |
|---|---|---|---|
| European Union | REACH | Comprehensive, hazard-based approach. Use of Authorisation and Restriction lists. | DEHP, DBP, BBP, DIBP restricted to <0.1% in most articles. compliancegate.comacs.org Stricter limits for toys and food contact materials. europa.eumeasurlabs.com |
| United States | CPSA, TSCA | Product-specific and risk-based. | Permanent ban of several phthalates (>0.1%) in children's toys and childcare articles. nih.gov Ongoing risk evaluations under TSCA. epa.gov |
| Canada | CEPA (CMP) | Risk-based; focuses on current exposure levels. | DEHP is managed (banned in cosmetics, regulated in children's articles). canada.ca Most other phthalates not considered harmful at current levels. canada.ca |
| China | Various Standards | Product-specific regulations. | Limits on DBP, BBP, DEHP, and others in toys (>0.1%). researchgate.netnih.gov Restrictions on use in cosmetics and food contact materials. nih.gov |
This comparative analysis highlights a lack of international harmonization, creating challenges for global supply chains and potentially leading to different levels of public health and environmental protection. nih.gov
Future Research Directions and Emerging Topics for Cyclohexyl Isooctyl Phthalate
Integration of Omics Technologies in Ecotoxicology Research
Traditional ecotoxicology relies on assessing a limited number of physiological or biochemical indicators to determine a substance's toxicity. researchgate.net The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unravel the complex molecular mechanisms underlying the toxic effects of environmental contaminants like Cyclohexyl isooctyl phthalate (B1215562). researchgate.netvt.edu These high-throughput methods allow for a broad and unbiased analysis of changes across the entire spectrum of an organism's genes, RNA transcripts, proteins, and metabolites following exposure. vt.eduecotoxmodels.org
The integration of omics can provide critical insights into the specific pathways and biological processes disrupted by Cyclohexyl isooctyl phthalate. researchgate.net For instance, multi-omics analyses have been effectively used to elucidate the degradation pathways and catabolic machinery for other plasticizers, such as benzyl (B1604629) butyl phthalate, in microorganisms. nih.gov Similar approaches could identify the key genes, enzymes, and metabolic shifts involved in the biodegradation of this compound, paving the way for enhanced bioremediation strategies. researchgate.net Furthermore, integrated multi-omics studies on other phthalates, like di-isobutyl phthalate, have successfully dissected the molecular landscape of exposure-induced reproductive impairment. researchgate.net Applying these methodologies to this compound would enable the identification of sensitive biomarkers of exposure and effect, improving environmental risk assessment. ecotoxmodels.org
Future research should focus on applying a multi-omics framework to relevant ecological models exposed to this compound. This would help in reconstructing the molecular cascades triggered by the chemical and identifying key events in its adverse outcome pathways (AOPs). researchgate.net
| Omics Technology | Description | Application in Phthalate Ecotoxicology Research |
|---|---|---|
| Genomics | Studies the complete set of DNA (the genome), including all of its genes. | Identifies genetic predispositions to phthalate toxicity and elucidates the genetic basis of microbial degradation pathways. nih.gov |
| Transcriptomics | Analyzes the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. | Reveals changes in gene expression profiles in response to phthalate exposure, identifying up- or down-regulated genes and affected signaling pathways. researchgate.netresearchgate.net |
| Proteomics | Investigates the entire set of proteins (the proteome) expressed by a genome. | Characterizes alterations in protein expression and post-translational modifications, identifying protein biomarkers of phthalate-induced stress or toxicity. nih.gov |
| Metabolomics | Measures the complete set of small-molecule chemicals (metabolites) within a biological sample. | Provides a snapshot of the metabolic state of an organism, identifying metabolic disruptions and endogenous metabolites affected by phthalate exposure. researchgate.net |
Development of In Silico and Predictive Models for Environmental Fate and Ecotoxicity
In silico—or computational—models are becoming indispensable tools for predicting the environmental fate and potential toxicity of chemicals, offering a rapid and cost-effective alternative to traditional experimental testing. semanticscholar.orgspringernature.com For a compound like this compound, where extensive experimental data may be lacking, these models can fill critical knowledge gaps and aid in prioritizing research and regulatory efforts. semanticscholar.org The development and application of such models are crucial for forecasting the chemical's behavior, persistence, and potential for bioaccumulation in various environmental compartments. researchgate.net
Predictive ecotoxicity models, such as Quantitative Structure-Activity Relationship (QSAR) models, are another vital area. QSARs establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of toxicity without extensive animal testing. semanticscholar.org By comparing the molecular structure of this compound to that of other well-studied phthalates, QSARs can estimate its potential for endocrine disruption or other adverse effects. Integrated modeling frameworks that combine exposure models with pharmacokinetic (PK) models can further enhance risk assessment by linking concentrations in consumer products to internal body burdens and potential biological effects. vt.edu
| Model Type | Purpose | Relevance for this compound |
|---|---|---|
| Environmental Fate Models (e.g., Fugacity Models) | Predict the partitioning, transport, and persistence of chemicals in different environmental media (air, water, soil). researchgate.net | Estimates how this compound will be distributed in the environment and identifies compartments where it is likely to accumulate. |
| Quantitative Structure-Activity Relationship (QSAR) | Forecasts the toxicity of a chemical based on its molecular structure by comparing it to known toxicants. semanticscholar.org | Provides initial estimates of ecotoxicological risk, helping to prioritize the need for further experimental testing. |
| Toxicokinetic-Toxicodynamic (TKTD) Models | Simulate the uptake, distribution, metabolism, and excretion of a chemical in an organism and link internal concentrations to toxic effects over time. ecotoxmodels.org | Helps to understand time-dependent toxicity and predict effects from fluctuating or long-term low-level exposures. |
| Integrated Exposure and Pharmacokinetic (PK) Models | Connect external sources of exposure (e.g., consumer products) to internal doses and concentrations within the body. vt.edu | Translates environmental or product concentrations of this compound into biologically relevant internal exposure metrics for risk assessment. |
Research on Nano-Phthalate Interactions and Environmental Implications
The proliferation of nanotechnology has led to the increased presence of engineered nanomaterials (ENMs) and incidental nanoplastics (NPs) in the environment. nih.govmdpi.com These particles, with dimensions typically less than 100 nm, have unique physicochemical properties and large surface areas, making them highly reactive. nih.govnih.gov A critical emerging research area is the investigation of interactions between these nanoparticles and co-existing environmental contaminants like this compound. researchgate.net
Nanoparticles can act as transport vectors for other pollutants. nih.govresearchgate.net Phthalates, including this compound, can adsorb onto the surface of nanoplastics or other ENMs in soil and aquatic systems. researchgate.net This binding can significantly alter the environmental fate and transport of the phthalate, potentially increasing its mobility in porous media like soil or facilitating its long-range transport in water bodies. nih.gov Furthermore, ingestion of these nanoparticle-phthalate complexes by organisms represents a novel exposure route, which could enhance the bioavailability and bioaccumulation of the phthalate. plantarchives.org
The combined exposure to nanoparticles and phthalates may also result in unique toxicological outcomes. The interactions can lead to additive, synergistic, or antagonistic effects that would not be predicted by studying each contaminant in isolation. researchgate.net For example, the nanoparticle itself might induce an inflammatory response or oxidative stress, which could be exacerbated by the co-exposure to a phthalate. nih.gov Future research must therefore move beyond single-contaminant studies to explore the environmental behavior and ecotoxicity of these complex mixtures to accurately assess the risks posed by this compound in a co-contaminated environment. researchgate.net
Interdisciplinary Approaches to Environmental Management of this compound
Effectively managing the potential risks associated with this compound requires a holistic, interdisciplinary approach that integrates knowledge from environmental science, toxicology, engineering, public health, and policy. researchgate.netmdpi.com A singular focus on one aspect, such as toxicity, is insufficient for developing comprehensive and sustainable management strategies.
An integrated management framework should begin with a cumulative risk assessment (CRA). nih.gov This approach moves beyond evaluating the risk of a single substance and considers the combined effects from exposure to multiple phthalates and other stressors that share common adverse health outcomes. nih.gov The U.S. Environmental Protection Agency (EPA) has been considering a CRA approach for several regulated phthalates under the Toxic Substances Control Act (TSCA), providing a model for how this compound could be evaluated in the context of real-world exposure scenarios. nih.gov
From a technological standpoint, interdisciplinary research is needed to develop novel remediation techniques. This includes biotechnological strategies like enzymatic degradation and microbial remediation, which offer eco-friendly alternatives for cleaning up contaminated sites. researchgate.netbohrium.com The development of advanced materials, such as functionalized nanomaterials or biochar-microbial composites, for the adsorption and breakdown of phthalates also represents a promising avenue that combines materials science and environmental engineering. mdpi.combohrium.com
Finally, a crucial component of interdisciplinary management involves public health and policy. Research into lifestyle and dietary interventions can identify effective strategies for reducing human exposure. nih.gov This information is vital for developing public health guidelines and educational materials to empower individuals to minimize their risk. nih.govewg.org This scientific evidence, in turn, must inform policy decisions regarding the use, regulation, and substitution of this compound to ensure the protection of both human and environmental health. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying cyclohexyl isooctyl phthalate in environmental matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a mid-polarity column (e.g., DB-35MS) is optimal. Retention times and fragmentation patterns should be cross-referenced with standards. For quantification, internal standards like deuterated phthalates (e.g., Cyclohexyl Isobutyl Phthalate-d4, CAS 5334-09-8 derivatives) can improve accuracy . Calibration curves must account for matrix effects, especially in complex samples like soil or biological tissues.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (EN 374 standard) and safety goggles to prevent dermal/ocular exposure. Local exhaust ventilation or closed systems are mandatory to minimize inhalation risks. Contaminated waste should be treated as hazardous and disposed of via incineration or specialized chemical waste protocols. Regular glove integrity checks and decontamination procedures are advised .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Design accelerated degradation studies using buffered solutions (pH 2–12) at controlled temperatures (e.g., 25–60°C). Monitor degradation products via high-performance liquid chromatography (HPLC) coupled with UV detection. Kinetic modeling (e.g., pseudo-first-order rate constants) can predict environmental persistence .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the endocrine-disrupting mechanisms of this compound in mammalian models?
- Methodological Answer : Utilize in vitro assays such as ER/AR-CALUX® reporter gene systems to assess receptor activation. For in vivo studies, apply the PICOT framework:
- P opulation: Rodent models (e.g., Sprague-Dawley rats).
- I ntervention: Dose ranges reflecting human exposure estimates (e.g., 1–100 mg/kg/day).
- C omparison: Positive controls (e.g., diethylstilbestrol) and vehicle-only groups.
- O utcome: Hormone levels (ELISA), histopathology of reproductive organs.
- T ime: Subchronic exposure (28–90 days) .
Q. How can advanced statistical models resolve contradictions in dose-response data for this compound toxicity?
- Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro vs. in vivo results). Non-linear regression (e.g., Hill equation) can address threshold effects. Sensitivity analysis should identify confounding variables (e.g., metabolic differences across species) .
Q. What methodologies are effective for studying the interaction of this compound with microplastics in aquatic ecosystems?
- Methodological Answer : Use mesocosm experiments to simulate environmental conditions. Analyze adsorption kinetics via Langmuir isotherm models. Combine GC-MS with pyrolysis-GC-MS to characterize phthalate-microplastic complexes. Metabolomic profiling of exposed aquatic organisms (e.g., Daphnia magna) can reveal biomarker responses .
Methodological Notes
- Data Contradictions : Discrepancies in toxicity thresholds may arise from differences in species sensitivity or analytical detection limits. Cross-validate results using orthogonal methods (e.g., LC-MS/MS vs. GC-MS) .
- Ethical Compliance : Adhere to OECD Guidelines for chemical testing (e.g., TG 407, 458) to ensure reproducibility and regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
